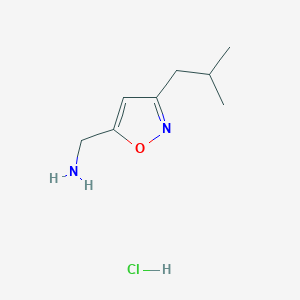
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . It is a solid compound commonly used in various scientific research applications. The compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
準備方法
The synthesis of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride typically involves the reaction of isobutylamine with an appropriate isoxazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
化学反応の分析
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
作用機序
The mechanism of action of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride
- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific isobutyl group, which imparts distinct chemical and biological properties .
生物活性
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Molecular Formula : C8H15ClN2O
Molecular Weight : 190.67 g/mol
The compound is synthesized through a reaction between isobutylamine and an appropriate isoxazole precursor, typically under conditions involving solvents like ethanol or methanol. The synthesis may require heating to facilitate the reaction and achieve purity suitable for research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways critical for various biological processes.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing physiological responses.
Biological Activities
Research has identified several potential biological activities of this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies and Experimental Data
Comparative Analysis
When compared to similar compounds, this compound shows distinct biological properties due to its unique isobutyl group. For instance:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride | Similar core structure | Moderate anticancer activity |
| N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride | Different substituent | Lower enzyme inhibition |
| 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | Different core structure | Limited biological activity |
特性
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(2)3-7-4-8(5-9)11-10-7;/h4,6H,3,5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQTOFEGJMNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














